1-Isopropyl-1H-imidazol-5-amine
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Overview
Description
1-Isopropyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at the first position and an amine group at the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the intramolecular cyclization of amines, followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazoline derivatives.
Scientific Research Applications
1-Isopropyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
1-Methyl-1H-imidazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-imidazol-5-amine: Contains an ethyl group instead of an isopropyl group.
1-Propyl-1H-imidazol-5-amine: Features a propyl group in place of the isopropyl group.
Uniqueness: 1-Isopropyl-1H-imidazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C6H11N3 |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-propan-2-ylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-8-3-6(9)7/h3-5H,7H2,1-2H3 |
InChI Key |
VOSMTTRRDJOISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1N |
Origin of Product |
United States |
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